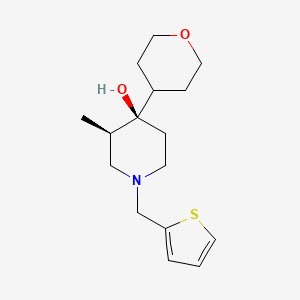
1-(2,4-difluorobenzyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-difluorobenzyl)-4-methylpiperazine, also known as DF-MP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized through a multi-step process. DF-MP has been found to have promising properties that make it a useful tool for studying various biochemical and physiological processes.
作用機序
1-(2,4-difluorobenzyl)-4-methylpiperazine exerts its effects by binding to specific receptors in the brain and other tissues, which leads to the activation of various signaling pathways. The activation of these pathways can result in changes in neurotransmitter release, gene expression, and other cellular processes. This compound has been found to have both agonist and antagonist effects on different receptors, which can lead to complex and varied effects on different physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including changes in neurotransmitter release, modulation of gene expression, and alteration of cellular signaling pathways. It has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that it may have potential therapeutic applications in the treatment of mood disorders. This compound has also been found to have effects on other physiological processes, such as pain perception and cardiovascular function.
実験室実験の利点と制限
1-(2,4-difluorobenzyl)-4-methylpiperazine has several advantages as a tool for scientific research, including its high potency and selectivity for specific receptors. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for use in lab experiments. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
将来の方向性
There are several potential future directions for research on 1-(2,4-difluorobenzyl)-4-methylpiperazine. One area of interest is the development of more selective compounds that target specific receptors or signaling pathways. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of mood disorders and other conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanisms of action.
合成法
The synthesis of 1-(2,4-difluorobenzyl)-4-methylpiperazine involves several steps, including the reaction of 2,4-difluorobenzyl chloride with piperazine, followed by the addition of methyl iodide. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. This method has been optimized to produce this compound in high yields and purity.
科学的研究の応用
1-(2,4-difluorobenzyl)-4-methylpiperazine has been used in several scientific research studies due to its ability to interact with specific receptors in the brain and other tissues. It has been found to be a potent agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have affinity for other receptors, including the 5-HT2A receptor and the dopamine D2 receptor.
特性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)8-12(10)14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYWEAHUWCLMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5652537.png)

![1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5652547.png)



![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5652586.png)
